

1-Nonene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Nonene**
Cat. No.: **B7766027**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Formula of **1-Nonene**

Abstract

1-Nonene, a linear alpha-olefin, serves as a pivotal building block in the synthesis of a diverse array of chemical products. Its specific molecular architecture, characterized by a terminal double bond on a nine-carbon chain, dictates its reactivity and utility. This guide provides a comprehensive exploration of the molecular structure, chemical formula, and physicochemical properties of **1-nonene**. It delves into the nuances of its isomerism, the spectroscopic techniques essential for its characterization, and the fundamental chemical reactions it undergoes. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile hydrocarbon for applications in organic synthesis and materials science.

Introduction to 1-Nonene

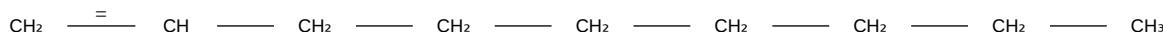
1-Nonene is an unsaturated hydrocarbon belonging to the alkene family.^[1] As a member of the alpha-olefin group, its defining feature is a carbon-carbon double bond located at the primary or "alpha" position of its linear nine-carbon backbone.^[2] This structural characteristic imparts significant reactivity, making **1-nonene** a valuable intermediate in the chemical industry. It is a key precursor in the production of surfactants, lubricants, and polymers.^{[2][3]} While not typically a final drug product, its role as a versatile scaffold and starting material in complex organic syntheses makes its properties relevant to drug development professionals.

Molecular Formula and Isomerism

Chemical Formula

The molecular formula for **1-nonene** is C₉H₁₈.^{[1][4]} This formula indicates that each molecule is composed of nine carbon atoms and eighteen hydrogen atoms.^[1] The presence of a double bond means it has two fewer hydrogen atoms than the corresponding saturated alkane, nonane (C₉H₂₀), classifying it as an unsaturated hydrocarbon.

Structural and Geometric Isomerism


The formula C₉H₁₈ represents numerous structural isomers, which differ in the arrangement of their atoms.^{[5][6]} The primary isomers of nonene are distinguished by the position of the double bond and the branching of the carbon chain.

- **Positional Isomers:** These isomers have the same carbon skeleton but differ in the location of the double bond. For linear nonene, this includes **1-nonene**, 2-nonene, 3-nonene, and 4-nonene.^[5]
- **Geometric Isomers:** For nonenes where the double bond is not at the terminal position (e.g., 2-nonene, 3-nonene), cis/trans (or E/Z) isomerism is possible. This arises from the different spatial arrangements of the alkyl groups attached to the double-bonded carbons.^[5]
- **Branched Isomers:** The carbon chain itself can be branched. A commercially significant example is tripropylene, a mixture of branched nonenes produced from the trimerization of propene, which is used to produce nonylphenol.^[6]

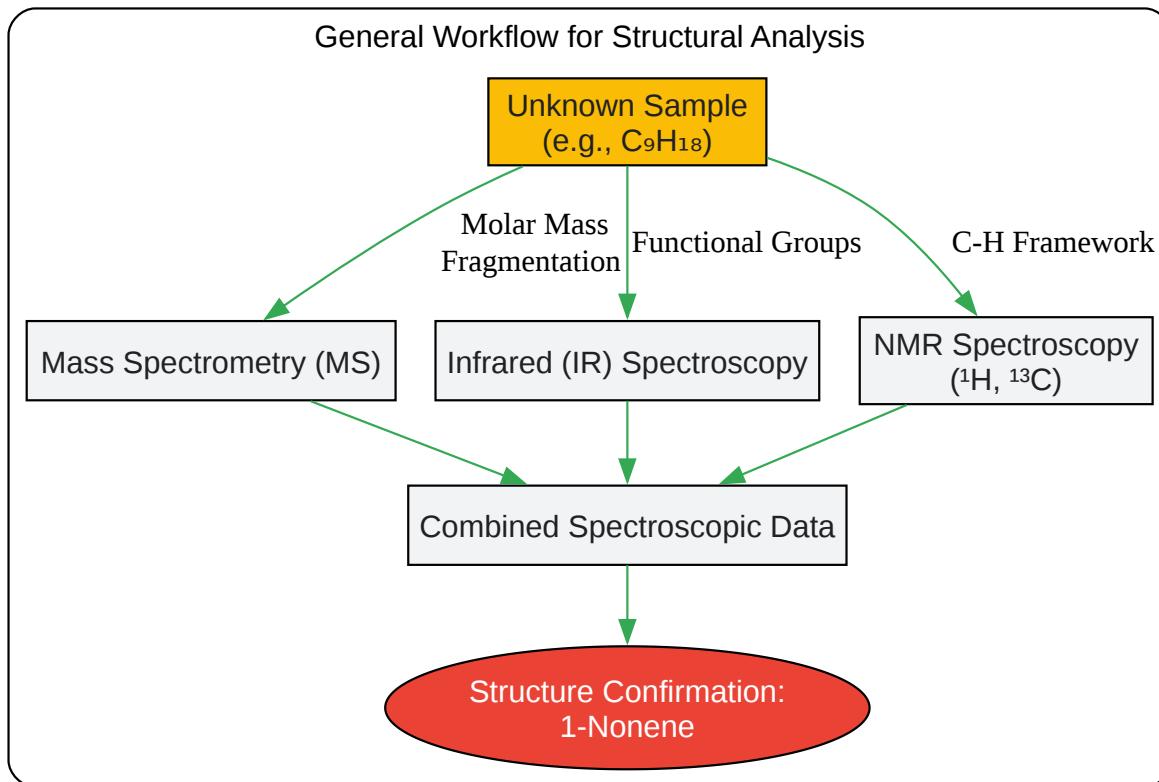
Caption: Relationship between the molecular formula C₉H₁₈ and its various isomers.

Molecular Structure of 1-Nonene

The IUPAC name for **1-nonene** is non-1-ene.^{[2][7]} Its structure consists of a nine-carbon aliphatic chain with a double bond between the first and second carbon atoms (C1 and C2).^[1] The remaining carbons (C2 through C9) are connected by single bonds. This linear alpha-olefin structure is the basis for its chemical properties.

[Click to download full resolution via product page](#)

Caption: Skeletal structure of **1-Nonene** (non-1-ene).


Physicochemical Properties

1-Nonene is a colorless liquid at room temperature with a characteristic gasoline-like or grassy odor.[2][7][8] It is insoluble in water but soluble in organic solvents such as alcohol.[1][2] A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
Molecular Weight	126.24 g/mol	[2][7]
Density	~0.73 - 0.743 g/cm ³ at 20-25 °C	[2][8][9]
Melting Point	-81 °C	[2][8][9]
Boiling Point	146-148 °C	[2][8][9]
Flash Point	~46 °C (115 °F)	[8][9]
Vapor Pressure	~11 mmHg at 37.7 °C	[8]
Vapor Density	4.35 (Air = 1)	[7]
Refractive Index	~1.416 at 20 °C	[8][9]
Water Solubility	Insoluble (~1.1 mg/L at 25 °C)	[2][9]
logP (o/w)	5.15	[7][10]

Experimental Protocols for Structural Elucidation

The unambiguous identification of **1-nonene** and its distinction from other isomers relies on a combination of modern spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of an unknown compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

Protocol for ^1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of the **1-nonene** sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard proton (^1H) spectrum followed by a carbon (^{13}C) spectrum.

- Data Analysis:

- ^1H NMR Spectrum: The spectrum of **1-nonene** will exhibit characteristic signals for its vinyl protons (hydrogens on the double bond, ~4.9-5.8 ppm), allylic protons (hydrogens on C3, adjacent to the double bond, ~2.0 ppm), and the remaining saturated alkyl chain protons (~0.9-1.4 ppm). The integration and splitting patterns (multiplicity) are key to confirming assignments.[11]
- ^{13}C NMR Spectrum: The spectrum will show two distinct signals in the sp^2 region for the double-bonded carbons (~114 ppm and ~139 ppm) and a series of signals in the sp^3 region for the seven carbons of the alkyl chain.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:

- Sample Preparation: Place a single drop of neat liquid **1-nonene** directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: Key absorption bands confirming the 1-alkene structure include:[12]
 - ~3080 cm^{-1} : =C-H stretching (vinyl C-H bond)
 - ~2850-2960 cm^{-1} : C-H stretching (alkyl C-H bonds)
 - ~1640 cm^{-1} : C=C stretching of the double bond
 - ~910 cm^{-1} and ~990 cm^{-1} : Out-of-plane =C-H bending, characteristic of a monosubstituted alkene.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI)-MS Analysis:

- Sample Introduction: Inject a dilute solution of **1-nonene** into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) for separation and analysis.
- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.
- Data Analysis: The resulting mass spectrum will show:[13]
 - Molecular Ion Peak (M^+): A peak at an m/z (mass-to-charge ratio) of 126, corresponding to the molecular weight of C_9H_{18} .
 - Fragmentation Pattern: A characteristic pattern of peaks resulting from the cleavage of the molecule. Alkenes often show prominent peaks corresponding to allylic cleavage and loss of smaller alkyl fragments.

Chemical Reactivity and Synthesis

The terminal double bond in **1-nonene** is the center of its chemical reactivity. It readily undergoes addition reactions.[3][7]

- Hydrogenation: In the presence of a catalyst (e.g., Pd, Pt, Ni), **1-nonene** reacts with hydrogen gas to form the saturated alkane, nonane (C_9H_{20}).[3][14]
- Polymerization: Using various catalysts, **1-nonene** can undergo addition polymerization to form poly(**1-nonene**).[3][7]
- Oxidation: It can react with strong oxidizing agents. For example, oxidation can lead to the formation of 1,2-epoxynonane.[7]
- Hydroformylation: The reaction with carbon monoxide and hydrogen can produce aldehydes, which are precursors to alcohols and carboxylic acids.[3]

Synthesis Methods: **1-Nonene** can be synthesized through several industrial processes, including:

- Cracking of Higher Alkanes: The thermal decomposition of larger hydrocarbon molecules.[3]

- Dehydrogenation of Nonane: The removal of hydrogen from nonane to introduce the double bond.[3]
- Palladium-Mediated Decarboxylation: A more modern route involves the conversion of decanoic acid to **1-nonene** using a palladium catalyst.[3]

Applications in Research and Drug Development

While **1-nonene** itself is not a therapeutic agent, its utility in organic synthesis makes it a relevant molecule for drug discovery and development. Unsaturated scaffolds are foundational in medicinal chemistry.[15][16]

- Chemical Intermediate: **1-Nonene** serves as a starting material for synthesizing more complex molecules. The double bond can be functionalized in numerous ways to build molecular complexity.[3]
- Scaffold for Synthesis: Olefins are critical substrates in powerful synthetic reactions like olefin metathesis, which has been used to construct complex ring systems found in natural products and drug candidates.[17]
- Precursor for Excipients: It is used to produce nonylphenols, which are precursors to nonylphenol ethoxylates, a class of non-ionic surfactants used in various industrial and, historically, some pharmaceutical formulations.[2]

Safety and Handling

1-Nonene is a flammable liquid and vapor.[18][19] High vapor concentrations can cause irritation to the eyes and respiratory tract and may act as an anesthetic.[8][20]

- Handling: Work should be conducted in a well-ventilated area or fume hood. All ignition sources must be eliminated.[18][21] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat, is mandatory.[19][21]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[19][21]

- First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, do not induce vomiting due to the risk of aspiration into the lungs; seek immediate medical attention.[20][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 124-11-8: 1-Nonene | CymitQuimica [cymitquimica.com]
- 2. 1-Nonene - Wikipedia [en.wikipedia.org]
- 3. Buy 1-Nonene | 124-11-8 [smolecule.com]
- 4. 1-Nonene [webbook.nist.gov]
- 5. brainly.com [brainly.com]
- 6. Nonene - Wikipedia [en.wikipedia.org]
- 7. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-NONENE | 124-11-8 [chemicalbook.com]
- 9. 1-nonene, 124-11-8 [thegoodsentscompany.com]
- 10. 1-nonene [stenutz.eu]
- 11. 1-NONENE(124-11-8) 1H NMR [m.chemicalbook.com]
- 12. 1-Nonene [webbook.nist.gov]
- 13. 1-Nonene [webbook.nist.gov]
- 14. you-iggy.com [you-iggy.com]
- 15. mdpi.com [mdpi.com]
- 16. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1-NONENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [1-Nonene molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7766027#1-nonene-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com